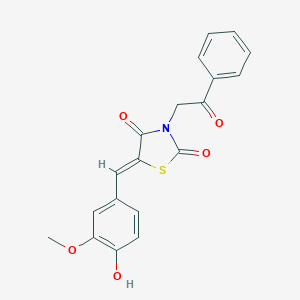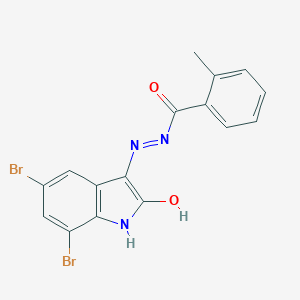
(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide, commonly known as DBIMB, is a novel organic compound with potential applications in scientific research. DBIMB is a synthetic derivative of indolin-2-one, which is a biologically active molecule known for its anti-inflammatory, antitumor, and antibacterial properties.
科学研究应用
Comprehensive Analysis of Scientific Research Applications of N-[(5,7-Dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide
Cancer Treatment: Indole derivatives, such as N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide, have been extensively studied for their potential in treating various types of cancer. These compounds can interfere with cell proliferation and induce apoptosis in cancer cells. Their ability to modulate key signaling pathways and affect the cell cycle makes them valuable in the development of new anticancer therapies .
Antimicrobial Activity: The indole core of the compound contributes to its antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microbes, including bacteria and fungi. This is particularly important in the era of increasing antibiotic resistance, as new compounds are needed to combat resistant strains .
Anti-inflammatory Properties: Indole derivatives are known to exhibit anti-inflammatory activities. They can modulate the body’s inflammatory response, making them potential candidates for the treatment of chronic inflammatory diseases. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and the modulation of immune cell function .
Neuroprotective Effects: These compounds have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. They may protect neurons from oxidative stress and apoptosis, and their ability to cross the blood-brain barrier makes them suitable for targeting central nervous system disorders .
Antiviral Applications: Indole derivatives have been identified as potent antiviral agents. They can inhibit the replication of various viruses, including influenza and HIV. The development of indole-based antiviral drugs is a growing field, with the potential to provide new treatments for viral infections .
Antidiabetic Effects: Research suggests that indole derivatives can influence glucose metabolism, which is beneficial for managing diabetes. They may improve insulin sensitivity and promote glucose uptake in cells, offering a novel approach to diabetes treatment .
Antioxidant Properties: The indole moiety is associated with antioxidant properties, which are important for protecting the body from oxidative damage. This can have implications for aging and diseases caused by oxidative stress, such as cardiovascular diseases .
Chemical Synthesis and Drug Design: Indole derivatives are pivotal in the synthesis of complex organic molecules and drug design. Their versatility allows chemists to create a wide array of biologically active compounds, expanding the possibilities for new drug development .
属性
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2/c1-8-4-2-3-5-10(8)15(22)21-20-14-11-6-9(17)7-12(18)13(11)19-16(14)23/h2-7,19,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIDXSFTPXBRNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)
![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
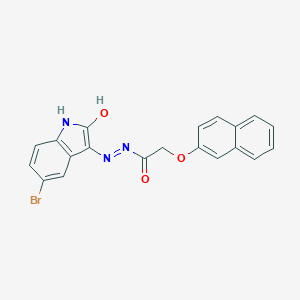
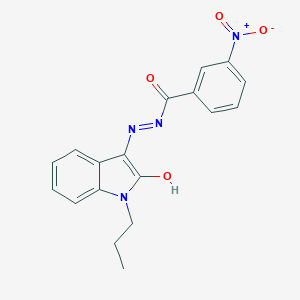
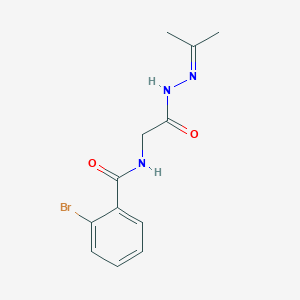
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)

![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
